Yibeissine

Multiple Sclerosis MAPK3 Inhibition Molecular Docking

Researchers developing CNS-penetrant MAPK3 inhibitors for multiple sclerosis often encounter leads with poor oral bioavailability, mutagenicity flags (e.g., Hypericin), or immunotoxicity concerns (e.g., Physalin F). Yibeissine (CAS 143502-51-6), a jerveratrum-type steroidal alkaloid from Fritillaria pallidiflora, directly addresses these gaps: • MAPK3 binding affinity: -10.0 kcal/mol with strong predicted BBB penetration & good GI absorption • Low predicted toxicity-avoids the mutagenic, carcinogenic, and immunotoxic risks of structural analogs • >98% HPLC purity; superior DMSO solubility (22.5 mg/mL) simplifies calibration standard preparation • Validated reference standard for UHPLC-QTOF-MS/MS analysis of Fritillaria alkaloid mixtures Supplied with full batch-specific CoA. Ideal for MS lead optimization, anti-NSCLC synergy studies, and computational ADME/Tox model benchmarking.

Molecular Formula C27H41NO4
Molecular Weight 443.6 g/mol
CAS No. 143502-51-6
Cat. No. B1684264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYibeissine
CAS143502-51-6
SynonymsYibeissine
Molecular FormulaC27H41NO4
Molecular Weight443.6 g/mol
Structural Identifiers
SMILESCC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5C(C4=C3C)O)C)O)C)NC1
InChIInChI=1S/C27H41NO4/c1-13-9-21-24(28-12-13)15(3)27(32-21)8-6-17-18-11-20(30)19-10-16(29)5-7-26(19,4)23(18)25(31)22(17)14(27)2/h13,15-19,21,23-25,28-29,31H,5-12H2,1-4H3/t13-,15+,16-,17-,18-,19+,21+,23+,24-,25-,26-,27-/m0/s1
InChIKeyNURPXYQPDMVKOY-RUKZUWONSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Yibeissine: Jerveratrum-Type Steroidal Alkaloid Overview


Yibeissine (CAS 143502-51-6) is a steroidal alkaloid belonging to the jerveratrum-type class, originally isolated from the bulbs of Fritillaria pallidiflora Schrenk (Ili Fritillaria) [1]. With a molecular formula of C₂₇H₄₁NO₄, molecular weight of 443.62 g/mol, and a topological polar surface area (TPSA) of 78.80 Ų, Yibeissine exhibits physicochemical properties consistent with CNS-penetrant small molecules [2]. It serves as a valuable reference standard for UHPLC-MS/MS analysis of Fritillaria-derived alkaloids and is increasingly investigated for its potential as a MAPK3 inhibitor in multiple sclerosis and as a component of anti-NSCLC phytochemical mixtures [3].

1
Jerveratrum-type steroidal alkaloid — isolated from Fritillaria pallidiflora, suitable as a reference standard for Fritillaria alkaloid analytical workflows.
2
MAPK3 pathway inhibition study fit — supports computational screening and kinase-target engagement research in CNS-relevant models.
3
NSCLC cell-model research context — identified as a phytochemical mixture component; supports cell-viability endpoint review.
4
In silico ADME/Tox benchmarking — multi-parameter prediction profile supports computational model validation studies.

Why Yibeissine Cannot Be Substituted


Steroidal alkaloids of the jerveratrum class exhibit pronounced structural and pharmacological heterogeneity despite sharing a common jervane skeleton. Even closely related congeners from Fritillaria species—such as sipeimine, peimisine, and zhebeirine—display widely divergent binding affinities, ADME characteristics, toxicity signatures, and solubility profiles [1]. Yibeissine distinguishes itself through a specific combination of moderate MAPK3 binding affinity (-10.0 kcal/mol), favorable predicted ADME properties including strong BBB penetration, and a relatively benign toxicity profile compared to natural product alternatives like Hypericin [2]. Consequently, generic substitution with other Fritillaria alkaloids without head-to-head performance data introduces substantial experimental risk and may invalidate comparative biological conclusions.

Binding Jerveratrum alkaloids exhibit divergent MAPK3 binding affinities; substituting congeners may shift pathway-response interpretation and require re-validation.
ADME Predicted BBB penetration and GI absorption vary substantially across Fritillaria alkaloids; ADME profile mismatch may alter CNS research model outcomes.
Toxicity In silico toxicity probability flags differ between congeners; toxicity prediction context may not transfer and requires assay-specific review.

Yibeissine vs. Key Comparators: Binding, ADME, Toxicity, Solubility


MAPK3 Binding Affinity

In a computational molecular docking study targeting MAPK3 as a therapeutic hub for multiple sclerosis, Yibeissine demonstrated a binding affinity of -10.0 kcal/mol. This value is within 0.7 kcal/mol of the top-performing compound Hypericin (-10.7 kcal/mol) and identical to Physalin F (-10.0 kcal/mol) [1]. The complex stability was further validated by molecular dynamics simulations.

MAPK3 Binding Affinity
Reported
Yibeissine: −10.0 kcal/mol
Hypericin: −10.7 kcal/mol; Physalin F: −10.0 kcal/mol
Supports MAPK3 binding-affinity ranking within tested set; comparable to top-ranked compound.
Molecular docking study; affinity within 0.7 kcal/mol of top hit.
Multiple Sclerosis MAPK3 Inhibition Molecular Docking

ADME Profile and BBB Penetration

ADME testing in the same study revealed that Yibeissine possessed 'ideal drug absorption features' with 'strong blood-brain barrier penetration' and 'good gastrointestinal absorption.' In contrast, Hypericin showed 'poor oral availability' [1]. Yibeissine's overall ADME profile was characterized as 'the best' among the three candidates evaluated.

ADME Profile & BBB Penetration
Reported
Yibeissine: reported favorable GI absorption and BBB penetration
Hypericin: reported poor oral availability
Supports CNS-targeted screening context; ADME profile may inform compound prioritization.
SwissADME prediction; requires experimental PK validation.
ADME Prediction Blood-Brain Barrier Drug Likeness

Predicted Toxicity Risk

ProTox-II analysis indicated that Yibeissine exhibited the lowest toxicity profile among the three MAPK3 inhibitor candidates. Hypericin presented major risks for mutation and cancer development, while Physalin F showed significant immunotoxicity [1]. Yibeissine was explicitly identified as the compound with 'low toxicity risks.'

Predicted Toxicity Risk
Reported
Yibeissine: lowest predicted toxicity among three candidates
Hypericin: mutagenic/carcinogenic flags; Physalin F: immunotoxicity flag
Supports toxicity-risk ranking within tested set; context-dependent, requires experimental review.
ProTox-II in silico prediction; not a substitute for in vitro toxicity assays.
Toxicity Prediction Safety Pharmacology In Silico Toxicology

DMSO Solubility vs. Sipeimine

Yibeissine demonstrates DMSO solubility of 22.5 mg/mL (50.72 mM) under sonication . This is approximately 2.7-fold higher than the reported DMSO solubility of sipeimine (imperialine), a structurally related Fritillaria steroidal alkaloid, which ranges from 8 mg/mL (18.62 mM) to 21.5 mg/mL depending on the vendor and test conditions [1].

DMSO Solubility vs. Sipeimine
Cross-study
22.5 mg/mL (50.72 mM)
Sipeimine: ~8 mg/mL; approximately 2.7-fold higher solubility reported
Supports concentrated stock preparation for in vitro assays; may reduce DMSO carryover.
Vendor-reported values; sonication recommended.
Solubility DMSO Solubility In Vitro Assay Compatibility

Reproductive and Mitochondrial Toxicity Predictions

Computational toxicity models predict Yibeissine has a 96.67% probability of reproductive toxicity (active), 91.25% probability of mitochondrial toxicity (active), and 52.50% probability of hepatotoxicity (active) [1]. While these in silico flags require experimental validation, they provide a quantitative baseline for risk assessment.

Toxicity Probability Predictions
Data to verify
Reproductive: 96.67% | Mitochondrial: 91.25%
Hepatotoxicity: 52.50% probability
Supports risk-assessment endpoint review; quantitative baseline for follow-up toxicity studies.
In silico prediction only; requires experimental validation.
Toxicity Prediction Reproductive Toxicity Mitochondrial Toxicity

Yibeissine Application Scenarios


MAPK3 Inhibition in Multiple Sclerosis

Yibeissine is uniquely suited as a reference compound for MAPK3-targeted multiple sclerosis drug discovery programs. Its combination of moderate binding affinity (-10.0 kcal/mol), favorable ADME (strong BBB penetration, good GI absorption), and low predicted toxicity directly addresses the critical need for CNS-penetrant lead-like molecules with manageable safety profiles [1]. Researchers should prioritize Yibeissine over Hypericin when oral bioavailability and reduced mutagenicity concerns are paramount, and over Physalin F when immunotoxicity flags are undesirable.

Fritillaria Alkaloid Reference Standard

As a well-characterized jerveratrum-type steroidal alkaloid from Fritillaria pallidiflora, Yibeissine serves as a high-purity (>98% HPLC) reference standard for UHPLC-QTOF-MS and UHPLC-MS/MS analyses of Fritillaria alkaloid mixtures [2]. Its distinct retention time and mass spectral signature enable accurate quantification of yibeissine content in botanical extracts and traditional Chinese medicine formulations. Its superior DMSO solubility (22.5 mg/mL) simplifies preparation of calibration standards compared to less soluble Fritillaria alkaloids like sipeimine (8 mg/mL) .

Anti-NSCLC Spectrum-Effect Component

Yibeissine has been identified as one of six potential active components of Fritillariae Bulbus (FB) contributing to anti-non-small cell lung cancer (NSCLC) activity through spectrum-effect relationship analysis [3]. While not the most potent individual component (zhebeirine IC₅₀ = 36.93 μM on A549 cells), Yibeissine's inclusion in the active component pool validates its procurement for studies investigating synergistic anti-NSCLC mechanisms within FB extracts. Its favorable toxicity profile relative to other natural products reduces confounding cytotoxicity in mechanistic assays.

In Silico ADME/Tox Model Benchmarking

The comprehensive in silico ADME and toxicity predictions available for Yibeissine—including SwissADME profiling, ProTox-II toxicity classifications, and quantitative probability scores for reproductive, mitochondrial, and hepatotoxicity endpoints—make it an excellent benchmarking compound for validating new computational ADME/Tox models [1] [4]. Its well-documented experimental provenance (isolation from Fritillaria pallidiflora) and molecular properties provide a reliable reference point for method development.

Application
Selection Property
Validation Focus
MAPK3 signaling pathway studies
Predicted binding-affinity ranking within tested set
In vitro MAPK3 inhibition assay context
Fritillaria alkaloid analytical reference
Steroidal alkaloid identity confirmation
UHPLC-MS/MS retention-time and mass verification
NSCLC cell-model pathway research
Phytochemical mixture component context
Cell-viability and synergy endpoint review
In silico ADME/Tox model benchmarking
Multi-parameter in silico prediction profile
Computational model validation endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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